1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride
Description
Structural Advantages
- Conformational Restriction : The bicyclic framework minimizes entropy penalties upon binding to proteins, enhancing affinity and selectivity.
- Tunable Electronic Properties : The electron-withdrawing chlorine atoms on the benzyl groups modulate the compound’s solubility and electronic profile, facilitating interactions with aromatic residues in enzyme active sites.
- Stereochemical Complexity : The compound’s four stereocenters enable the exploration of structure-activity relationships (SAR) in drug candidates, particularly for central nervous system (CNS) targets.
Applications in Drug Discovery
Recent studies highlight derivatives of this class as:
- Chiral Ligands : For asymmetric hydrogenation and C–C bond-forming reactions, leveraging their rigid backbone to induce high enantioselectivity.
- GPCR Modulators : Preliminary screens suggest activity against G protein-coupled receptors (GPCRs) involved in neurotransmission and immune regulation.
- Enzyme Inhibitors : The chlorobenzyl groups’ ability to occupy hydrophobic pockets makes these derivatives promising leads for kinase and protease inhibition.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₆Cl₄N₂ | |
| Molecular Weight | 436.2 g/mol | |
| Chiral Centers | 4 | |
| Key Functional Groups | Bicyclo[2.2.2]octane, 2-chlorobenzyl, dihydrochloride |
Properties
CAS No. |
1877-12-9 |
|---|---|
Molecular Formula |
C24H32Cl4N2 |
Molecular Weight |
490.3 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-[[4-[[(2-chlorophenyl)methylazaniumyl]methyl]-1-bicyclo[2.2.2]octanyl]methyl]azanium;dichloride |
InChI |
InChI=1S/C24H30Cl2N2.2ClH/c25-21-7-3-1-5-19(21)15-27-17-23-9-12-24(13-10-23,14-11-23)18-28-16-20-6-2-4-8-22(20)26;;/h1-8,27-28H,9-18H2;2*1H |
InChI Key |
BWHXHUIEBAPNLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C[NH2+]CC3=CC=CC=C3Cl)C[NH2+]CC4=CC=CC=C4Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclo[2.2.2]octane Core and Functionalization
The bicyclo[2.2.2]octane skeleton is prepared by oxidative cyclization of 1,4-dimethylene cyclohexane using transition metal catalysts and oxidizing agents:
The diol intermediate can be isolated and purified by extraction and filtration methods.
Conversion to Amines via Reductive Amination
The 1,4-bis(hydroxymethyl) bicyclo[2.2.2]octane derivatives undergo reductive amination with methylamine derivatives to introduce the bis(methylamine) groups:
- The diol or dialdehyde intermediates are reacted with methylamine or substituted benzylamines under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- This step yields the bis(methylamine) substituted bicyclo[2.2.2]octane core.
N,N'-Bis(2-chlorobenzyl) Substitution
N-alkylation of the bis(methylamine) intermediate with 2-chlorobenzyl chloride or related halides is performed to introduce the 2-chlorobenzyl substituents on the nitrogen atoms:
- Reaction typically occurs in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) under basic conditions (e.g., sodium carbonate or potassium carbonate).
- The reaction is monitored by chromatographic methods to ensure complete substitution.
Formation of the Dihydrochloride Salt
The final compound is isolated as the dihydrochloride salt by treatment with hydrochloric acid:
- The free base amine is dissolved in an appropriate solvent (e.g., ethanol or ether).
- Addition of HCl gas or concentrated hydrochloric acid precipitates the dihydrochloride salt.
- The solid is filtered, washed, and dried to yield pure 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride .
Summary Table of Preparation Steps
Additional Notes and Considerations
- Alternative oxidation methods for the bicyclo[2.2.2]octane core include the use of halogenation agents (e.g., SOCl2, PCl3) and strong acids (e.g., sulfuric acid, polyphosphoric acid) at elevated temperatures (80–150 °C) for functional group transformations.
- Hydroformylation and other catalytic processes can be employed to modify bridgehead functional groups, enabling diverse derivative synthesis.
- The synthetic route benefits from the use of palladium catalysts and mild oxidizing agents, which allow for selective functionalization without overoxidation or decomposition.
- Purification steps typically involve extraction, filtration, and recrystallization to achieve high purity.
Chemical Reactions Analysis
Key Reaction Conditions
| Reaction Type | Reagents/Catalysts | Temperature/Pressure | Purpose |
|---|---|---|---|
| Oxidation | Transition metal catalysts (e.g., Co, Ru) | Elevated temperatures | Form oxo-substituted intermediate |
| Reductive Amination | Ammonia, reducing agents (e.g., NaBH₄) | Ambient to moderate heating | Install methylamine groups |
| Alkylation | 2-Chlorobenzyl halides, base | Room temperature | Attach 2-chlorobenzyl substituents |
| Salt Formation | Hydrochloric acid | Room temperature | Generate dihydrochloride salt |
Structural and Analytical Data
3.1 Molecular Formula and Mass
-
Parent compound (CID 15870) : C₂₄H₃₀Cl₂N₂ (molecular weight: ~416 g/mol) .
-
Dihydrochloride salt (CID 15869) : C₂₄H₃₂Cl₄N₂ (molecular weight: 490.3 g/mol) .
3.2 Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 417.18590 | 196.6 |
| [M+Na]+ | 439.16784 | 210.0 |
| [M-H]- | 415.17134 | 201.5 |
Reaction Mechanism Insights
4.1 Reductive Amination
The reaction likely proceeds via imine formation followed by reduction, as outlined in the patent (WO2019075004A1) . This step is critical for functionalizing the bicyclooctane core with amine groups.
4.2 Substitution Chemistry
The 2-chlorobenzyl groups are introduced via nucleophilic substitution or alkylation, exploiting the reactivity of benzyl halides. The chlorine substituent on the benzene ring enhances electron-withdrawing effects, influencing reaction rates .
Related Derivatives and Reactions
5.1 Hydrogenation
High-pressure hydrogenation (e.g., 2000 psig at 210°C) has been used in similar bicyclooctane derivatives to reduce carboxylic acids to alcohols or nitriles to amines . While not directly applied here, analogous conditions may facilitate amine group formation.
5.2 Hydroformylation
Patent WO2019075004A1 also describes hydroformylation using CO/H₂ and cobalt/ruthenium catalysts (90–250°C, 5–300 bar), though this is not directly relevant to the target compound .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C24H30Cl2N2
- SMILES Notation : C1CC2(CCC1(CC2)CNCC3=CC=CC=C3Cl)CNCC4=CC=CC=C4Cl
- InChI Key : LBLYFZOUGSUOJP-UHFFFAOYSA-N
The compound features a bicyclic structure that contributes to its unique chemical properties and reactivity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores:
- Antidepressant Activity : Compounds with similar bicyclic structures have been investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
Organic Synthesis
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride can serve as a versatile building block in organic synthesis:
- Ligand Development : The compound can be used to develop ligands for metal-catalyzed reactions, enhancing selectivity and yield in synthetic pathways.
- Functionalization Reactions : Its amine groups can participate in a variety of functionalization reactions, including acylation and alkylation.
Materials Science
The unique structural properties of this compound make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be utilized as a monomer or crosslinking agent in the synthesis of novel polymers with specific mechanical and thermal properties.
- Nanomaterials : Research into incorporating this compound into nanomaterials may lead to advancements in drug delivery systems or sensors.
Mechanism of Action
The mechanism of action of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Bicyclo[2.2.2]octane Cores
- 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(cyclohexylmethyl)-, dihydrochloride (CID 16570)
- Molecular Formula : C₂₄H₄₄N₂
- Substituents : Cyclohexylmethyl groups instead of 2-chlorobenzyl.
- Key Differences : The cyclohexylmethyl substituents introduce increased hydrophobicity and steric bulk compared to the aromatic 2-chlorobenzyl groups. Predicted CCS values (e.g., [M+H]+: 188.9 Ų) are slightly lower than those of the target compound, suggesting a more compact conformation due to reduced π-π interactions .
Cyclohexane-Based Analogues
- trans-N,N'-Bis(2-chlorobenzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride Core Structure: Cyclohexane (non-rigid) instead of bicyclo[2.2.2]octane. This structural variation may impact applications in drug design, where rigidity is critical for target selectivity .
- 1,4-Cyclohexanebis(methylamine), N,N'-bis(o-trifluoromethylbenzyl)-, dihydrochloride (CAS 1257-17-6)
Functional and Substituent Variations
- 1,4-Cyclohexanebis(methylamine), N,N'-bis(o-nitrobenzyl)-, dihydrochloride (CAS 1254-73-5)
- N,N'-Bis(cyclohexylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride (CAS 1446-91-9) Substituents: Cyclohexylmethyl groups, similar to CID 16570 but with a cyclohexane core.
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Effects on Predicted CCS
| Adduct Type | Target Compound (Ų) | CID 16570 (Ų) |
|---|---|---|
| [M+H]+ | 196.6 | 188.9 |
| [M+Na]+ | 210.0 | 194.9 |
| [M+NH₄]+ | 210.8 | 199.8 |
Biological Activity
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride is a bicyclic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₃₈Cl₂N₂
- Molecular Weight : 357.44 g/mol
- SMILES Notation : C1CC2=CC=CC=C2C1NCC34CCC(CC3)(CC4)CNC5CCC6=CC=CC=C56
- InChIKey : SGCDPIKREMPHMO-UHFFFAOYSA-N
The compound's biological activity is primarily attributed to its structure, which allows it to interact with various biological targets. The bicyclic framework facilitates binding to receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Pharmacological Effects
Research indicates that bicyclic compounds like 1,4-bicyclo(2.2.2)octanebis(methylamine) can exhibit a range of pharmacological effects:
- Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antiviral Properties : Some derivatives have been studied for their potential to inhibit viral replication by interfering with viral entry mechanisms.
- Cognitive Enhancement : There is evidence suggesting that such compounds may enhance cognitive functions by improving synaptic plasticity.
Case Studies and Research Findings
-
Study on Antidepressant Effects :
- A study evaluated the antidepressant-like effects of bicyclic compounds in rodent models. Results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors.
-
Antiviral Activity Assessment :
- In vitro studies demonstrated that derivatives of bicyclo[2.2.2]octane could inhibit the replication of certain viruses by blocking their entry into host cells.
-
Neuroprotective Effects :
- Research highlighted the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage, potentially through antioxidant mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced immobility in forced swim tests | |
| Antiviral | Inhibition of viral replication | |
| Neuroprotective | Protection against oxidative stress |
Table 2: Structure-Activity Relationship (SAR)
Q & A
Basic Question: What are the optimal synthesis and characterization methods for this bicyclo[2.2.2]octane-based diamine derivative?
Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution to attach 2-chlorobenzyl groups to the bicyclo[2.2.2]octane scaffold. For example, N,N'-bis(p-chloro-α,α-dideuterobenzyl)-1,4-butanediamine dihydrochloride (a structurally related compound) was synthesized with an 84% yield via benzylation of the diamine precursor, followed by purification via recrystallization . Characterization should include:
- 1H-NMR : To confirm substitution patterns (e.g., aromatic proton signals at δ 7.34–7.44 ppm for chlorobenzyl groups) .
- HRMS : To verify molecular ion peaks (e.g., observed m/z 341.00 vs. theoretical 341.12 for deuterated analogs) .
- Elemental Analysis : To validate purity and stoichiometry of the dihydrochloride salt.
Basic Question: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Referencing safety data sheets (SDS) for structurally similar amines (e.g., trans-N,N'-bis(2-chlorobenzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride ), key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as chlorinated byproducts (e.g., hydrogen chloride) may form .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with inert materials .
Basic Question: How can researchers optimize solubility for in vitro studies?
Methodological Answer:
Solubility challenges arise from the hydrophobic bicyclo[2.2.2]octane core and chlorobenzyl groups. Strategies include:
- Co-solvent Systems : Use DMSO (≤5% v/v) or Tween-80 (≤0.1% w/v) in aqueous buffers .
- Salt Formation : The dihydrochloride salt improves water solubility compared to the free base. Confirm stability via pH titration (target pH 4–6 for chloride counterions) .
Advanced Question: How does the bicyclo[2.2.2]octane scaffold influence molecular rotor dynamics or supramolecular interactions?
Methodological Answer:
The rigid bicyclo[2.2.2]octane framework restricts conformational flexibility, enabling controlled rotor dynamics. For example, 1,4-bis(ethynyl)bicyclo[2.2.2]octane (BCO) derivatives exhibit rotational barriers of ~1.8 kcal/mol, as determined by variable-temperature (VT) NMR and DFT modeling . Key considerations:
- Crystal Packing : Hydrogen bonding (C–H⋯N) directs self-assembly, as seen in BCO-based rotors .
- Barrier Quantification : Use VT spin–lattice relaxation (T₁) to measure activation energies .
Advanced Question: What mechanistic insights exist for its potential as an enzyme inhibitor (e.g., acetylcholinesterase)?
Methodological Answer:
The 2-chlorobenzyl groups may enhance binding to hydrophobic enzyme pockets. For analogs like ambenonium dichloride , inhibition mechanisms involve:
- Reversible Binding : Competitive inhibition confirmed via Lineweaver-Burk plots .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., o-chloro vs. p-chloro) to optimize steric/electronic interactions with catalytic sites .
Advanced Question: How should researchers resolve contradictions in reported solubility or reactivity data?
Methodological Answer:
Contradictions often arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
